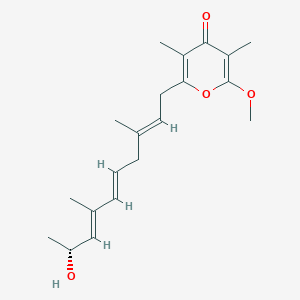

Kalkipyrone A

Description

Kalkipyrone A is a γ-pyrone polyketide first isolated from marine cyanobacteria, including Leptolyngbya sp. and Moorea producens . Structurally, it features an α-methoxy-β,β'-dimethyl-γ-pyrone core with a conjugated alkyl side chain containing two double bonds (C7=C8 and C10=C11) . This compound exhibits diverse bioactivities, including:

- Cytotoxicity: EC50 of 0.9 µM against H-460 human lung cancer cells .

- Anti-obesity effects: Oral administration (5 mg/kg/day) suppresses adipose tissue weight gain in high-fat diet (HFD) mice without affecting food intake .

- Antifungal activity: IC50 of 14.6 µM against Saccharomyces cerevisiae ABC16-Monster strain .

Mechanistically, its anti-obesity effect correlates with increased lactate production, which reduces triglyceride accumulation in adipocytes .

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-[(2E,5E,7E,9R)-9-hydroxy-3,7-dimethyldeca-2,5,7-trienyl]-6-methoxy-3,5-dimethylpyran-4-one |

InChI |

InChI=1S/C20H28O4/c1-13(8-7-9-14(2)12-15(3)21)10-11-18-16(4)19(22)17(5)20(23-6)24-18/h7,9-10,12,15,21H,8,11H2,1-6H3/b9-7+,13-10+,14-12+/t15-/m1/s1 |

InChI Key |

ZMSSBNLNFAIVPK-MTGFRBBYSA-N |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C/C=C(\C)/C/C=C/C(=C/[C@@H](C)O)/C |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)CC=C(C)CC=CC(=CC(C)O)C |

Synonyms |

kalkipyrone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar γ-Pyrones

Kalkipyrone A belongs to a class of 7-en-γ-pyrones with unconjugated double bonds in their side chains. Below is a detailed comparison with analogs:

Table 1: Structural and Bioactive Differences Among γ-Pyrones

Key Findings :

Structural-Activity Relationships (SAR): Double bonds: The conjugated C7=C8 and C10=C11 in this compound are critical for cytotoxicity. Saturation of C10–C11 (as in Kalkipyrone B) reduces potency 10-fold . O-Methylation: Yoshipyrone A’s methoxy group at C11 further diminishes cytotoxicity (>10 µM) and antifungal activity . Side-chain length: Actinopyrones with longer chains exhibit distinct activities (e.g., antimicrobial) but lack anti-obesity effects .

Anti-Obesity Mechanism :

- This compound and Aureothin share unconjugated double bonds (C7=C8), enabling lactate-mediated triglyceride reduction in adipocytes. Conjugated analogs like Yoshipyrone A (C6=C7) are less effective .

Hydroxyl Group Importance :

- Acetylation of Kalkipyrone B’s hydroxyl group abolishes cytotoxicity, highlighting the role of free hydroxyls in bioactivity .

Ecological and Pharmacological Implications

- Geographic Distribution: Kalkipyrones are found in cyanobacteria from the Caribbean, Pacific, and Indian Oceans, suggesting ecological roles in microbial competition .

- Therapeutic Potential: this compound’s dual cytotoxicity and anti-obesity effects make it a candidate for obesity-associated cancers. However, elevated lactate levels in mice warrant further safety studies .

Q & A

Q. What spectroscopic and computational methods are essential for determining the structure of Kalkipyrone A?

To elucidate this compound’s structure, researchers should prioritize 1D/2D NMR (e.g., COSY, HMBC, HSQC) for resolving proton and carbon connectivity, HRESIMS for molecular formula determination, and modified Mosher ester analysis for absolute configuration. UV and IR spectroscopy further support functional group identification. For complex spectral contradictions (e.g., overlapping signals), computational tools like density functional theory (DFT) can validate stereochemical assignments .

Q. What in vitro models are commonly used to evaluate this compound’s cytotoxic activity?

The H-460 human lung cancer cell line and Saccharomyces cerevisiae ABC16-Monster strain are standard models for cytotoxic screening. EC50 values derived from dose-response curves (e.g., this compound: EC50 = 0.9 µM in H-460) require validation via triplicate experiments with positive/negative controls. Researchers should also assess cell viability using assays like MTT or resazurin to minimize false positives .

Q. How can researchers ensure the purity of this compound during isolation from cyanobacterial extracts?

Combine bioassay-guided fractionation with reverse-phase HPLC (C18 column, gradient elution) to isolate this compound. Purity (>95%) should be confirmed via analytical HPLC (single peak) and NMR homogeneity checks (absence of extraneous signals). For trace impurities, recrystallization or preparative TLC is recommended .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess this compound’s anti-obesity potential while addressing methodological limitations?

Apply the PICOT framework :

- Population : Male ddY mice (5 weeks old, n ≥ 5 per group) .

- Intervention : Oral administration (e.g., 5.5–16.5 mg/kg/day) dissolved in DMSO or saline.

- Comparison : Vehicle controls and reference compounds (e.g., orlistat).

- Outcome : Body weight, lipid profiles, adipocyte histology.

- Time : Short-term (3–7 days) for acute toxicity; long-term (4–12 weeks) for efficacy. Mitigate bias via randomized group allocation and blinded data analysis .

Q. How can contradictory bioactivity data (e.g., this compound’s EC50 variability across cell lines) be resolved?

Conduct comparative dose-response assays under standardized conditions (e.g., serum-free media, matched incubation times). Use synergy/antagonism models (e.g., Chou-Talalay) to assess compound interactions with media components. Validate results with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Q. What strategies are effective for validating this compound’s mechanism of action when structural analogs (e.g., Kalkipyrone B) show reduced activity?

Employ structure-activity relationship (SAR) studies by synthesizing analogs with modifications at key positions (e.g., C-7 double bond). Pair this with molecular docking to predict target binding (e.g., PPAR-γ for anti-obesity). Confirm findings via knockdown/overexpression models (e.g., siRNA in H-460 cells) .

Q. How can researchers address spectral data contradictions during this compound’s structural reassessment?

Re-examine 2D NMR datasets (e.g., HMBC correlations for olefinic bonds) and cross-validate with high-resolution mass fragmentation patterns . For stereochemical ambiguities, employ electronic circular dichroism (ECD) or X-ray crystallography . Discrepancies should be documented transparently in supplementary materials .

Methodological Best Practices

Q. What criteria (e.g., FINER) should guide the formulation of research questions on this compound’s biosynthesis?

- Feasible : Access to cyanobacterial strains and genetic tools (e.g., CRISPR for gene knockout).

- Interesting : Focus on unique γ-pyrone biosynthesis pathways vs. terrestrial analogs.

- Novel : Explore uncharacterized gene clusters via genome mining .

- Ethical : Adhere to Nagoya Protocol for marine sample sourcing.

- Relevant : Link findings to drug discovery or ecological roles .

Q. How to ensure reproducibility in this compound research?

Publish detailed experimental protocols (e.g., NMR parameters, cell culture conditions) in main texts or supplements. Share raw data (e.g., spectral files) via repositories like Zenodo. For in vivo studies, report ARRIVE guidelines compliance (e.g., randomization, blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.